molecular formula C8H12N2O2 B2433473 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid CAS No. 942508-00-1

1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2433473
CAS RN: 942508-00-1
M. Wt: 168.196
InChI Key: YVWPAKDUPICHEE-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid, also known as tert-butyl pyrazole carboxylic acid (TBPCA), is an organic compound belonging to the family of pyrazole carboxylic acids. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. TBPCA is used in a variety of scientific applications, including organic synthesis, biochemical research, and laboratory experiments.

Scientific Research Applications

Pyrazole Carboxylic Acid Derivatives

1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid, a pyrazole carboxylic acid derivative, plays a pivotal role in organic chemistry due to its diverse synthetic applicability and biological activities. The heterocyclic compounds, specifically pyrazole carboxylic acid derivatives, are recognized for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. This mini-review provides a comprehensive overview of the synthesis methods of pyrazole carboxylic acid derivatives and their biological applications, presenting these compounds as significant scaffold structures in heterocyclic compounds due to their biological activities (Cetin, 2020).

Synthesis and Bioevaluation of Pyrazole Derivatives

Pyrazoles are an important class of heterocyclic compounds, widely regarded as core structures in various compounds demonstrating significant agrochemical and pharmaceutical activities. This review details the synthesis strategies and biological activities of pyrazole derivatives. A new series of pyrazole derivatives have been synthesized using different methods, exhibiting potential physical and chemical properties such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).

Biologically Active Compounds of Plants

Natural carboxylic acids, derived from plants, are known for their biological activities. This review aims to compare the effects of structural differences of selected carboxylic acids on antioxidant, antimicrobial, and cytotoxic activities. Among the studied compounds, rosmarinic acid exhibited the highest antioxidant activity, and the presence of hydroxyl groups influenced the intermolecular interactions and cytotoxic potential of the molecules, while the carboxyl group participated in the chelation of endogenous transition metal ions (Godlewska-Żyłkiewicz et al., 2020).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid, are attractive as biorenewable chemicals and can be fermentatively produced using engineered microbes. However, these acids become inhibitory to microbes at concentrations below the desired yield and titer, often used as food preservatives due to their potency as microbial inhibitors. This review highlights the current understanding of the impact of saturated, straight-chain carboxylic acids on Escherichia coli and Saccharomyces cerevisiae, identifying metabolic engineering strategies to increase robustness (Jarboe, Royce, & Liu, 2013).

properties

IUPAC Name

1-tert-butylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)10-5-4-6(9-10)7(11)12/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWPAKDUPICHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid

CAS RN

942508-00-1
Record name 1-tert-butyl-1H-pyrazole-3-carboxylic acid
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